2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide
Description
2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide is a chloroacetamide derivative characterized by a cyclopropylamine group and a substituted pyrrolidine moiety. Its structure combines a reactive chloroacetamide backbone with sterically and electronically distinct substituents, which may confer unique physicochemical and biological properties. The compound’s stereochemistry, particularly the (S)-configuration of the 1-methylpyrrolidin-2-ylmethyl group (as noted in synonyms from ), could influence its activity and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLECDXAVGGVIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichloromethane-Based Amination
Cyclopropylamine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to neutralize HCl byproducts.
Tetrahydrofuran (THF) as Solvent
THF offers improved solubility for larger-scale reactions:
Table 1: Comparison of 2-Chloro-N-cyclopropylacetamide Synthesis Methods
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | K₂CO₃ | 0–20 | 74.8–99 |
| THF | Triethylamine | 0–20 | 53.9 |
| Acetonitrile | K₂CO₃ | 0–80 | 44.0 |
Preparation of 1-Methylpyrrolidin-2-ylmethylamine
The pyrrolidine fragment requires N-methylation and functionalization at the 2-position.
N-Methylation of Pyrrolidine
Methyl iodide or dimethyl sulfate in basic media introduces the methyl group:
Introduction of the Methyleneamine Group
The 2-position is functionalized via:
Table 2: Functionalization of 1-Methylpyrrolidine
| Method | Reagents | Yield (%) |
|---|---|---|
| Mannich Reaction | HCHO, NH₄Cl, HCl | 65 |
| Reductive Amination | Methylamine, NaBH₄ | 78 |
Coupling of Intermediate Fragments
The final step involves reacting 2-chloro-N-cyclopropylacetamide with 1-methylpyrrolidin-2-ylmethylamine.
Nucleophilic Substitution
Microwave-Assisted Coupling
-
Procedure : Reagents in DCM are heated in a microwave tube. Crude product is purified via preparative HPLC.
Optimization Strategies
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s cyclopropyl and pyrrolidine groups distinguish it from agrochemical analogs like alachlor or pretilachlor, which feature aromatic and alkoxy substituents. These differences likely alter lipophilicity, metabolic stability, and target specificity .
Physicochemical and Toxicological Profiles
- Purity and Stability : While 2-chloro-N-(2,2-dimethylpropyl)acetamide () is reported at 95% purity, the target compound’s stability may depend on steric protection of the acetamide bond by its bulky substituents.
- Toxicity: Limited data exist for many chloroacetamides. For instance, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological studies , implying that the target compound’s safety profile may also require further investigation.
Biological Activity
2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound with the molecular formula C11H19ClN2O. Its unique structure, featuring a chloro group, a cyclopropyl group, and a pyrrolidine ring, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry and pharmacology.
The compound's structural characteristics contribute to its biological activity. The presence of the chloro group allows for nucleophilic substitutions, while the cyclopropyl and pyrrolidine moieties enhance its stability and interaction potential with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H19ClN2O |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide |
| Molecular Weight | 232.74 g/mol |
| CAS Number | 1353972-49-2 |
The biological activity of 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide exhibit significant antimicrobial properties. A study screened several chloroacetamides for their antibacterial and antifungal activities using agar diffusion techniques against various strains of bacteria including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
Table 1: Antimicrobial Activity Results
| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| 3d | 27 | 29 | 30 |
| ... | ... | ... | ... |
The results demonstrate varying degrees of antibacterial efficacy, suggesting that modifications in the structure can significantly influence activity levels .
Pharmacological Studies
In addition to antimicrobial properties, there are indications that this compound may possess other therapeutic effects. It has been investigated for potential applications in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.
Case Studies
- Antimicrobial Screening : In a comprehensive study published in the International Journal of Pharma Sciences and Research, researchers synthesized various chloroacetamides and evaluated their antimicrobial properties. The findings highlighted that derivatives with similar structures to our compound showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can significantly affect the pharmacokinetics and toxicity profiles of drugs derived from this class of compounds .
Q & A
Basic: What are the optimized synthetic routes for 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide, and what analytical techniques validate its purity?
Methodological Answer:
The synthesis of chloroacetamide derivatives typically involves reacting a primary or secondary amine with chloroacetyl chloride under basic conditions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized using triethylamine as a base in dichloromethane . Key steps include:
- Reagent Ratios: Maintain a 1:1 molar ratio of amine to chloroacetyl chloride to minimize side reactions.
- Purification: Use recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .
- Characterization: Validate purity via 1H/13C NMR (e.g., δ ~3.8–4.2 ppm for CH2Cl groups) and IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹) .
Advanced: How can regioselectivity challenges in the alkylation of cyclopropane and pyrrolidine moieties be addressed during synthesis?
Methodological Answer:
Regioselectivity in multi-amine systems (e.g., cyclopropyl and pyrrolidine groups) can be controlled by:
- Steric and Electronic Effects: Use bulky bases (e.g., DIPEA) to direct alkylation to less hindered amines .
- Temperature Modulation: Lower temperatures (~0°C) favor kinetic control, while higher temperatures promote thermodynamic products .
- Protection/Deprotection Strategies: Temporarily protect reactive amines with Boc or Fmoc groups to ensure selective functionalization .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Safety measures are derived from structurally similar chloroacetamides:
- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, as chloroacetamides may release HCl during decomposition .
- First Aid: In case of exposure, rinse skin with water for 15 minutes and seek medical attention for respiratory irritation .
Advanced: How can computational modeling predict the reactivity of the chloroacetamide group in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction pathways:
- Nucleophilic Attack: Calculate activation energies for Cl⁻ displacement by amines or thiols to identify kinetically favored products .
- Solvent Effects: Include solvation models (e.g., PCM) to assess how polar aprotic solvents (e.g., DMF) stabilize transition states .
- Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., Cl atom) to predict sites for nucleophilic substitution .
Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify cyclopropane protons (δ ~0.5–1.5 ppm) and pyrrolidine CH2 groups (δ ~2.5–3.5 ppm) .
- 13C NMR: Confirm carbonyl carbons (δ ~165–170 ppm) and quaternary cyclopropane carbons (δ ~10–20 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Advanced: How can contradictory crystallographic and solution-phase NMR data be resolved for this compound?
Methodological Answer:
Discrepancies between solid-state (X-ray) and solution-phase structures may arise from conformational flexibility:
- Dynamic NMR: Perform variable-temperature experiments to detect restricted rotation (e.g., amide bonds) .
- X-Ray Diffraction: Compare bond lengths and angles (e.g., C-Cl = ~1.79 Å) with DFT-optimized geometries .
- Molecular Dynamics Simulations: Model solvent interactions to explain differences in torsional angles .
Basic: What are the hydrolysis pathways of this compound under acidic vs. basic conditions?
Methodological Answer:
- Acidic Hydrolysis: Protonation of the amide nitrogen increases electrophilicity, leading to cleavage of the C-N bond and formation of cyclopropylamine and chloroacetic acid .
- Basic Hydrolysis (Saponification): OH⁻ attacks the carbonyl carbon, yielding cyclopropanamine and sodium chloroacetate .
- Kinetic Monitoring: Use HPLC or pH-stat methods to track degradation rates at varying pH .
Advanced: How does the compound’s hygroscopicity impact formulation stability, and how can it be mitigated?
Methodological Answer:
Hygroscopicity can be assessed via:
- Dynamic Vapor Sorption (DVS): Measure moisture uptake at 25°C/60% RH; >5% weight gain indicates instability .
- Mitigation Strategies:
Basic: What biological screening assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition: Test against acetylcholinesterase or proteases using fluorometric assays (e.g., Ellman’s reagent) .
- Antimicrobial Activity: Perform MIC assays in Mueller-Hinton broth against Gram-positive/negative strains .
- Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells to assess IC50 values .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Core Modifications: Replace cyclopropane with bicyclo[1.1.1]pentane to enhance metabolic stability .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) on the pyrrolidine ring to improve binding affinity .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with C=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
